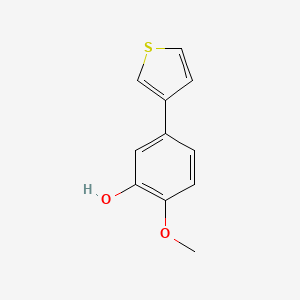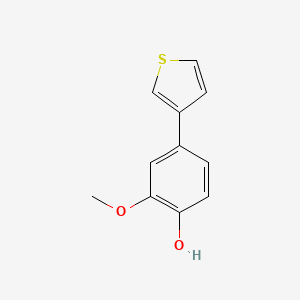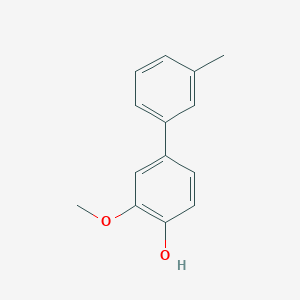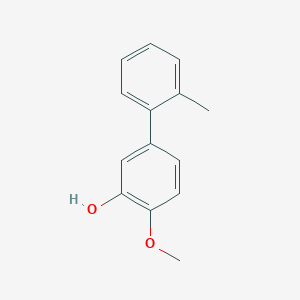
2-Methoxy-5-(2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(2-methylphenyl)phenol, 95%, is a phenolic compound commonly used in scientific research and lab experiments. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. The compound has a melting point of 98-100°C and a boiling point of 238-240°C. It is an important intermediate in the synthesis of other compounds and has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.
Mechanism of Action
2-Methoxy-5-(2-methylphenyl)phenol, 95%, acts as a catalyst in the synthesis of organic compounds and heterocyclic compounds. It accelerates the reaction rate of the synthesis by providing an electron-rich environment for the reaction to take place. The compound acts as a Lewis acid, which attracts electrons from the reactants and facilitates the formation of a new bond.
Biochemical and Physiological Effects
2-Methoxy-5-(2-methylphenyl)phenol, 95%, is not known to have any direct biochemical or physiological effects. The compound is not toxic, and it is not known to be a carcinogen. There is no evidence to suggest that the compound has any adverse effects on human health.
Advantages and Limitations for Lab Experiments
The use of 2-Methoxy-5-(2-methylphenyl)phenol, 95%, in lab experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and it is stable and non-toxic. In addition, the compound is highly soluble in water, ethanol, and other organic solvents, which makes it easy to work with. The main limitation of the compound is that it is not as effective as other catalysts in some reactions, and it may not be suitable for all types of experiments.
Future Directions
The use of 2-Methoxy-5-(2-methylphenyl)phenol, 95%, in scientific research and lab experiments is expected to continue to grow in the future. The compound has potential applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. In addition, the compound could be used as a catalyst in the synthesis of polymers, such as polyurethanes, which are used in a variety of industrial applications. Finally, the compound could be used in the synthesis of heterocyclic compounds, such as indoles and thiophenes, which are important in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Methods
2-Methoxy-5-(2-methylphenyl)phenol, 95%, can be synthesized by a two-step process. The first step involves the reaction of phenol with 2-methyl-2-propanol to form an intermediate product, 2-methyl-2-propanol phenoxide. The second step involves the reaction of the intermediate product with methanol to form the desired product. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of 100-120°C for several hours.
Scientific Research Applications
2-Methoxy-5-(2-methylphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as indoles and thiophenes, which are important in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of polymers, such as polyurethanes, which are used in a variety of industrial applications. In addition, the compound has been used as a catalyst in the synthesis of organic compounds, such as amines, which are important in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
properties
IUPAC Name |
2-methoxy-5-(2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-5-3-4-6-12(10)11-7-8-14(16-2)13(15)9-11/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUKHOHTGQSCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685405 |
Source


|
| Record name | 4-Methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(2-methylphenyl)phenol | |
CAS RN |
1261953-98-3 |
Source


|
| Record name | 4-Methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

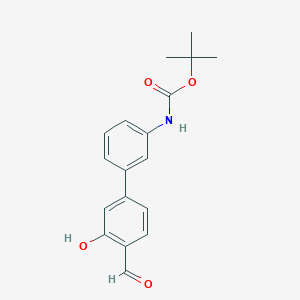
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
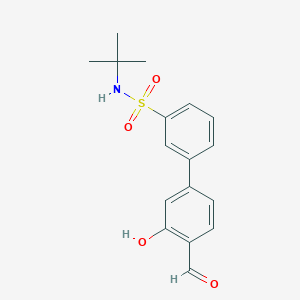
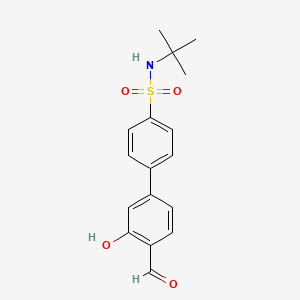
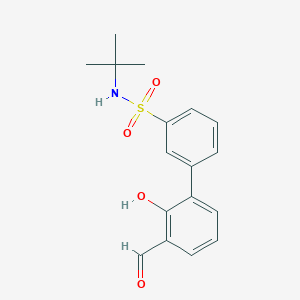
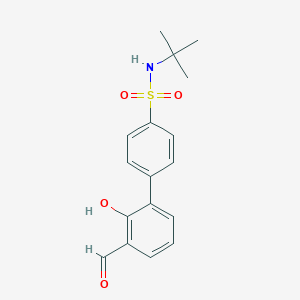

![2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379245.png)



